molecular formula C20H33BrN2O3S B13409161 Dicyclohexylammonium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate CAS No. 94134-57-3

Dicyclohexylammonium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate

Cat. No.: B13409161
CAS No.: 94134-57-3
M. Wt: 461.5 g/mol
InChI Key: VSIYPPRFXFHDCH-NXMSRCMASA-N
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Description

Dicyclohexylammonium[2s-(2alpha,5alpha,6alpha)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo heptane ring system. The presence of bromine and other functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylammonium[2s-(2alpha,5alpha,6alpha)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by bromination and other functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylammonium[2s-(2alpha,5alpha,6alpha)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functionalized products .

Scientific Research Applications

Dicyclohexylammonium[2s-(2alpha,5alpha,6alpha)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dicyclohexylammonium[2s-(2alpha,5alpha,6alpha)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexylammonium[2s-(2alpha,5alpha,6alpha)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific functional groups and the presence of bromine, which imparts distinct reactivity and properties compared to similar compounds.

Properties

CAS No.

94134-57-3

Molecular Formula

C20H33BrN2O3S

Molecular Weight

461.5 g/mol

IUPAC Name

(2R,5S,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;dicyclohexylazanium

InChI

InChI=1S/C12H23N.C8H10BrNO3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h11-13H,1-10H2;3-4,6H,1-2H3,(H,12,13)/t;3-,4-,6+/m.1/s1

InChI Key

VSIYPPRFXFHDCH-NXMSRCMASA-N

Isomeric SMILES

CC1([C@H](N2[C@@H](S1)[C@@H](C2=O)Br)C(=O)[O-])C.C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

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